

# Indisulam sensitivity across neuroblastoma lung breast cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Indisulam

CAS No.: 165668-41-7

Cat. No.: S548847

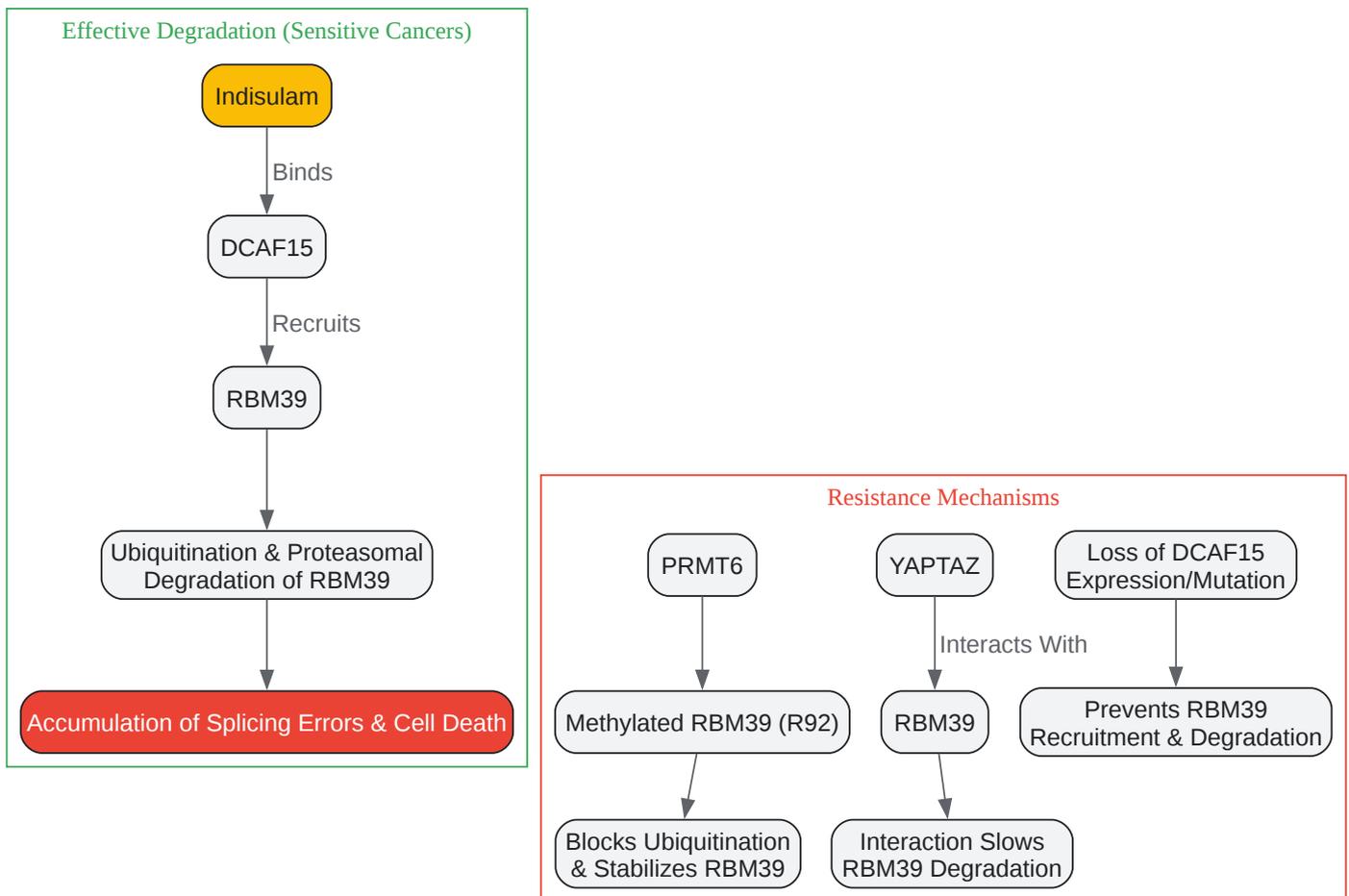
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## Comparison of Indisulam Sensitivity Across Cancer Types

Cancer Type	Sensitivity Profile	Key Determinants & Biomarkers	Key Resistance Mechanisms
Neuroblastoma	Highly sensitive [1]	High <b>DCAF15</b> expression; <b>MYCN</b> amplification [1]	Cellular plasticity & state switching [2]; Compensatory increase in <i>RBM39</i> mRNA [2]
Leukemia (T-ALL, AMKL)	Highly sensitive [3] [4]	High <b>DCAF15</b> expression [3]	Not highlighted in results
Non-Small Cell Lung Cancer (NSCLC)	Less sensitive / Resistant [5] [6] [7]	Low <b>DCAF15</b> expression; High <b>RBM39</b> expression; <b>YAP/TAZ</b> hyperactivation [5] [6]	<b>PRMT6</b> -mediated methylation of <i>RBM39</i> [5] [7]; <b>YAP/TAZ</b> interaction stabilizing <i>RBM39</i> [6]
Breast Cancer	Resistant [8] [9]	Not specified	Not specified
Head & Neck SCC (HNSCC)	Resistant [6]	<b>YAP/TAZ</b> hyperactivation [6]	<b>YAP/TAZ</b> interaction stabilizing <i>RBM39</i> [6]

## Molecular Mechanisms of Action and Resistance

The effectiveness of **indisulam** hinges on its ability to act as a "molecular glue" that degrades the RNA splicing factor RBM39. The following diagram illustrates the key pathways involved in its mechanism and resistance.



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## Experimental Evidence for Key Mechanisms

The data in the table and diagram is supported by specific experimental findings:

- **DCAF15 Dependency:** The essential role of DCAF15 was confirmed in T-ALL and AMKL studies. Genetic knockout (using CRISPR/Cas9) or knockdown (using shRNA) of *DCAF15* in these cancer cells completely rescued **indisulam**-induced RBM39 degradation and its cytotoxic effects, proving it is a critical determinant of sensitivity [3] [4].
- **RBM39 Methylation:** In NSCLC, resistance was linked to the protein arginine methyltransferase **PRMT6**. Researchers used co-immunoprecipitation (co-IP) and glutathione S-transferase (GST) pull-down assays to confirm PRMT6 directly methylates RBM39 at arginine 92. This methylation was shown to inhibit **indisulam**-induced ubiquitination, thereby stabilizing the RBM39 protein. Sensitivity could be re-established by using the PRMT6 inhibitor MS023 or by creating mutant RBM39 (R92K) that cannot be methylated [5] [7].
- **YAP/TAZ Interaction:** In HNSCC and other solid cancers, hyperactivation of the Hippo pathway effectors YAP/TAZ causes resistance. Proteomic analysis of nuclear YAP-binding molecules identified RBM39 as a novel interactor. This interaction was validated by co-IP and proximity ligation assays (PLA). Experiments showed that YAP/TAZ hyperactivation (via LATS1/2 knockout) delayed **indisulam**-induced RBM39 degradation, as measured by cycloheximide chase assays, providing a mechanism for the observed resistance [6].

## Research Applications and Therapeutic Strategies

For researchers, these findings point toward specific strategies to overcome resistance and potentiate **indisulam**'s effects:

- **Biomarker-Driven Selection:** The data strongly supports patient stratification based on **DCAF15 expression levels** for clinical trials. Cancers with low DCAF15, such as many NSCLC tumors, are unlikely to respond to **indisulam** monotherapy [1] [5] [3].
- **Rational Combination Therapies:**
  - **Targeting Resistance Enzymes:** Combining **indisulam** with a **PRMT6 inhibitor (like MS023)** is a promising strategy to overcome methylation-mediated resistance in NSCLC [5] [7].
  - **Synthetic Lethality:** A CRISPR dropout screen revealed that loss of the splicing kinase **SRPK1** is synthetically lethal with **indisulam**. This interaction can be exploited therapeutically with the

SRPK1 inhibitor **SPHINX31**, which shows synergistic effects with **indisulam** in reducing cell proliferation and increasing apoptosis in solid cancer models [8] [9].

- **Immunotherapy**: A 2025 study found that **indisulam** treatment invigorates the innate immune response in neuroblastoma. Combining **indisulam** with **anti-GD2 immunotherapy** led to complete and durable responses in mouse models, suggesting a powerful combination that works independently of cancer cell plasticity [2].

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To cite this document: Smolecule. [Indisulam sensitivity across neuroblastoma lung breast cancer cell lines]. Smolecule, [2026]. [Online PDF]. Available at:

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